molecular formula C16H18N2O5S2 B2962831 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)thiophene-3-carboxamide CAS No. 941987-33-3

2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)thiophene-3-carboxamide

Cat. No. B2962831
CAS RN: 941987-33-3
M. Wt: 382.45
InChI Key: GWDUCDDVFXGQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)thiophene-3-carboxamide” is complex and would be based on the individual components of the molecule. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antibacterial and Antifungal Activities

The structural and molecular investigations of thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. These activities are attributed to the specific configurations and intermolecular interactions within the compounds, highlighting their potential in developing antimicrobial agents. The presence of an m-toluidine or p-toluidine ring coplanar with the thiophene ring in these compounds plays a crucial role in their biological activities, emphasizing the importance of molecular conformation in determining the antimicrobial efficacy of these derivatives (Vasu et al., 2005).

Inhibition of Carbonic Anhydrase Isoforms in Cancer Cells

Research into sulfocoumarins bearing carboxamido and methoxy moieties has revealed their inhibitory activity against carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumor growth and metastasis. This inhibition is particularly noteworthy for its selectivity and effectiveness in combating hypoxic tumor environments, a common challenge in cancer treatment. These findings underscore the potential of such compounds in developing targeted cancer therapies, especially considering their cytotoxic effects against colorectal cancer cell lines under both normoxic and hypoxic conditions (A. Grandane et al., 2015).

Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

The synthesis and evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF‐7 (breast). This research indicates the promising therapeutic potential of these compounds in cancer treatment, particularly due to their ability to induce apoptosis and cell cycle arrest at the G1 phase, along with upregulation of caspase-3 and caspase-7 proteins. The low toxicity of these compounds in normal human kidney HEK293 cells further highlights their potential as selective anticancer agents (P. Ravichandiran et al., 2019).

Antimicrobial Activity of Thiophene Derivatives

The synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds adopting 1,3-dipolar cycloaddition methodology has been shown to yield compounds with significant antibacterial and antifungal properties. These findings provide valuable insights into the development of new antimicrobial agents, offering a promising approach to combating microbial resistance through novel chemical structures (D. Sowmya et al., 2018).

Mechanism of Action

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-23-11-4-6-12(7-5-11)25(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-24-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDUCDDVFXGQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.